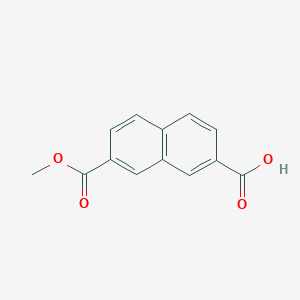

Monomethyl 2,7-naphthalenedicarboxylate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

7568-17-4 |

|---|---|

Molecular Formula |

C13H10O4 |

Molecular Weight |

230.22 g/mol |

IUPAC Name |

7-methoxycarbonylnaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C13H10O4/c1-17-13(16)10-5-3-8-2-4-9(12(14)15)6-11(8)7-10/h2-7H,1H3,(H,14,15) |

InChI Key |

GFUSLUJZIDIKSK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CC(=C2)C(=O)O)C=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Monomethyl 2,7 Naphthalenedicarboxylate

Esterification Pathways from 2,7-Naphthalenedicarboxylic Acid

The most direct route to Monomethyl 2,7-naphthalenedicarboxylate is the esterification of its parent diacid, 2,7-naphthalenedicarboxylic acid. This process requires careful control to favor the formation of the monoester over the diester byproduct.

Direct Esterification with Methanol (B129727): Reaction Conditions and Catalysis

The direct esterification of a dicarboxylic acid with an alcohol, known as Fischer esterification, is an equilibrium-driven process typically catalyzed by an acid. masterorganicchemistry.com In the synthesis of naphthalenedicarboxylate esters, this involves reacting the diacid with methanol. While specific studies on the 2,7-isomer are not extensively detailed, research on the analogous 2,6-naphthalenedicarboxylic acid (2,6-NDCA) provides valuable insights into typical reaction conditions and catalysts that are applicable to the 2,7-isomer due to their similar chemical properties. researchgate.net

The reaction is generally conducted at elevated temperatures to increase the reaction rate. For instance, studies on the 2,6-isomer have shown optimal reaction temperatures to be around 190°C. researchgate.netacademax.com A variety of catalysts can be employed to facilitate the esterification. Among the effective catalysts identified for the synthesis of dimethyl-2,6-naphthalenedicarboxylate are ammonium molybdate and sodium tungstate. researchgate.netacademax.com Other approaches have utilized iron catalysts for the synthesis of alkyl naphthalenedicarboxylates from naphthalene (B1677914), alcohols, and carbon tetrachloride. researchgate.net

Optimization of Acid-Catalyzed Esterification Processes

Optimizing the acid-catalyzed esterification is crucial for maximizing the yield of the desired product. The Fischer esterification mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com Key factors influencing the reaction outcome include temperature, catalyst concentration, reaction time, and the molar ratio of reactants.

For the related synthesis of dimethyl-2,6-naphthalenedicarboxylate, orthogonal tests have been used to determine the optimal conditions. These studies found that all four factors—reaction temperature, mass percentage of the catalyst, reaction time, and the mass ratio of methanol to the diacid—have a significant effect on the conversion rate. researchgate.net For example, using ammonium molybdate as a catalyst, an optimal conversion of 95.03% was achieved at a temperature of 190°C, a catalyst concentration of 1% by mass, a reaction time of 0.5 hours, and a methanol to diacid mass ratio of 6:1. researchgate.netacademax.com Such optimization principles are directly transferable to the synthesis of this compound.

Table 1: Optimized Reaction Conditions for Esterification of 2,6-Naphthalenedicarboxylic Acid with Methanol

| Parameter | Optimal Value |

|---|---|

| Catalyst | Ammonium Molybdate |

| Reaction Temperature | 190°C |

| Catalyst Mass % | 1% |

| Reaction Time | 0.5 hours |

| Methanol:Diacid Mass Ratio | 6:1 |

| Conversion Rate | 95.03% |

Data derived from studies on the 2,6-isomer, which serves as a model for the 2,7-isomer. researchgate.netacademax.com

Production of Aromatic Dicarboxylic Acid Monoesters

Monoesters of dicarboxylic acids are valuable chemical building blocks because they possess two distinct functional groups: an ester and a carboxylic acid. mdpi.com The production of aromatic dicarboxylic acid monoesters can be challenging due to the tendency to form the diester as a byproduct. mdpi.com

One common strategy to produce monoesters is the partial or selective hydrolysis (desymmetrization) of the corresponding symmetric diester. mdpi.com For example, enzymes like cutinases have been successfully used for the selective hydrolysis of aliphatic diesters to yield the corresponding monoester with high selectivity. This enzymatic approach can achieve high monoester yields (up to 98%) by minimizing the further hydrolysis to the diacid. mdpi.com While this method starts from the diester, it represents a viable pathway to obtaining the monoester. Chemical synthesis methods for monoesters often result in a mixture of the diacid, monoester, and diester, necessitating careful control of reaction conditions and subsequent purification. mdpi.com

Selective Monofunctionalization Strategies for Naphthalenedicarboxylates

Achieving a high yield of the monoester requires strategies that can selectively functionalize only one of the two identical carboxylic acid groups on the naphthalene core.

Controlled Esterification for Monoester Formation

To favor the formation of the monoester over the diester during direct esterification, reaction conditions must be carefully controlled. Key strategies include:

Stoichiometry Control: Using a limited amount of methanol (e.g., a 1:1 molar ratio relative to the diacid) can statistically favor mono-esterification. However, this often leads to an equilibrium mixture containing the diacid, monoester, and diester, with significant amounts of unreacted starting material.

Reaction Time: Limiting the reaction time can halt the process after the formation of the monoester, before significant conversion to the diester occurs. This requires careful monitoring of the reaction progress.

Enzymatic Catalysis: As mentioned, enzymes can offer high selectivity. The use of lipases or cutinases for the direct, selective esterification of dicarboxylic acids is an area of active research, providing a greener alternative to chemical catalysis.

Differentiation from Diester and Diacid Precursors/Byproducts

The product of a typical esterification reaction is a mixture of the starting 2,7-naphthalenedicarboxylic acid (diacid), the desired this compound (monoester), and the byproduct Dimethyl 2,7-naphthalenedicarboxylate (diester). Separating these components is essential for obtaining the pure monoester. The significant differences in their physical and chemical properties can be exploited for purification.

Acidity and Solubility: The diacid is the most acidic and can be separated by extraction with a basic aqueous solution (e.g., sodium bicarbonate solution). The monoester is also acidic, but less so than the diacid, while the diester is neutral. This difference in acidity allows for sequential extraction at different pH levels.

Polarity: The polarity of the three compounds decreases in the order: diacid > monoester > diester. This difference is the basis for separation by chromatographic techniques such as column chromatography. A silica gel stationary phase can effectively separate the components based on their varying affinities.

Crystallization: Fractional crystallization can also be employed, as the three compounds will likely have different solubilities in a given solvent system, allowing for the selective crystallization of one component from the mixture.

The industrial production of related compounds, such as 2,6-naphthalenedicarboxylic acid, often involves purification steps to remove byproducts like trimellitic acid and 2-formyl-6-naphthoic acid, which result from the oxidation of the precursor dimethylnaphthalene. google.com These purification principles are analogous to what would be required to isolate pure this compound from its synthesis mixture.

Table 2: Properties for Differentiation of Esterification Products

| Compound | Structure | Acidity | Polarity |

|---|---|---|---|

| 2,7-Naphthalenedicarboxylic Acid | Diacid | High | High |

| This compound | Monoester | Moderate | Moderate |

| Dimethyl 2,7-Naphthalenedicarboxylate | Diester | Neutral | Low |

Derivatization from Related Naphthalene Compounds

The preparation of this compound and its derivatives often commences from more readily available 2,7-disubstituted naphthalenes. These precursors can be strategically modified to introduce the desired carboxylic acid and methyl ester functionalities.

Synthesis of this compound Analogs and Derivatives

The synthesis of analogs of this compound can be achieved through various derivatization strategies. One common approach involves the use of 2,7-dihydroxynaphthalene as a starting material. This compound can undergo aminomethylation reactions to produce a variety of derivatives. For instance, the reaction of 2,7-dihydroxynaphthalene with secondary amines and formaldehyde (a Mannich reaction) can yield aminomethylated derivatives. researchgate.net While not directly leading to the monomethyl ester, this demonstrates a method for introducing functional groups at other positions on the naphthalene ring, which can then be further modified.

Another strategy involves the synthesis of polysubstituted diethyl 2,7-naphthalenedicarboxylates, which can serve as precursors to mono-esterified analogs through selective hydrolysis. A novel and efficient route for the cyclization of an aromatic ester onto a cyclohexanone or phenolic ring has been developed to produce substituted 1-naphthols, which are key intermediates in the synthesis of these diethyl esters. jlu.edu.cn

Furthermore, palladium-catalyzed amination reactions have been employed to synthesize optically active 2,7-diamino derivatives of naphthalene. These methods allow for the introduction of chiral substituents and fluorophore groups, showcasing the versatility of derivatization at the 2 and 7 positions. researchgate.net

Below is a table summarizing some of the synthetic approaches to 2,7-disubstituted naphthalene derivatives that can be precursors or analogs of this compound.

| Precursor | Reagents and Conditions | Product Type |

| 2,7-Dihydroxynaphthalene | Secondary amine, Formaldehyde (Mannich reaction) | Aminomethylated 2,7-dihydroxynaphthalene derivatives researchgate.net |

| Aromatic ester | Cyclization onto cyclohexanone/phenolic ring, Bromination, Deprotonation | Substituted diethyl 2,7-naphthalenedicarboxylates jlu.edu.cn |

| 2,7-Dibromonaphthalene | Polyamines, Pd(0) catalyst (Buchwald-Hartwig amination) | 2,7-Diamino naphthalene derivatives researchgate.net |

Exploration of Alternative Precursors and Synthetic Routes

The exploration of alternative precursors is crucial for developing efficient and versatile synthetic routes to this compound. One potential precursor is 2,7-diethyl tetrahydronaphthalene, which can be oxidized to 2,7-naphthalenedicarboxylic acid. google.com Subsequent selective mono-esterification would then yield the target compound.

The direct functionalization of the naphthalene core is another avenue of exploration. While challenging, selective functionalization of complex molecules containing multiple hydroxyl groups can be achieved using catalyst-controlled reactions, which could potentially be applied to precursors like 2,7-dihydroxynaphthalene to selectively protect one hydroxyl group before converting the other to a carboxylic acid and then a methyl ester. nih.gov

The synthesis of 2,3,6,7-naphthalenetetracarboxylic acid and its derivatives, such as the tetramethyl ester, from 1,2,3,4,5,6,7,8-octahydro-2,3,6,7-naphthalenetetracarboxylic dianhydride through dehydrogenation, provides insight into the chemical transformations of polycarboxylated naphthalenes. google.com While a more complex system, the principles of esterification of the resulting dianhydride could be adapted for the synthesis of this compound from the corresponding diacid.

The reaction of 2,6-naphthalenedicarbonyl dichloride with alcohols is a known method for preparing the corresponding diesters. nih.gov A similar approach with 2,7-naphthalenedicarbonyl dichloride and a controlled amount of methanol could potentially lead to the formation of the monomethyl ester, although controlling the selectivity might be challenging.

The following table outlines some alternative precursors and the potential synthetic transformations to access this compound or its direct precursors.

| Alternative Precursor | Potential Synthetic Transformation | Target Intermediate/Product |

| 2,7-Diethyl tetrahydronaphthalene | Oxidation | 2,7-Naphthalenedicarboxylic acid google.com |

| 2,7-Dihydroxynaphthalene | Selective protection, Oxidation, Esterification | This compound |

| 2,7-Naphthalenedicarboxylic acid | Selective mono-esterification | This compound |

| 2,7-Naphthalenedicarbonyl dichloride | Stoichiometrically controlled reaction with methanol | This compound |

Mechanistic Investigations of Reactions Involving Monomethyl 2,7 Naphthalenedicarboxylate

Hydrolysis Reaction Mechanisms of Naphthalenedicarboxylate Esters

The kinetics of ester hydrolysis are typically studied under pseudo-first-order conditions where the concentration of one reactant (usually water or a catalyst) is in large excess. chemrxiv.org The reaction can follow either second-order kinetics (first-order in ester and first-order in catalyst) or, in the case of autocatalysis, more complex rate laws. whiterose.ac.ukchemrxiv.org For instance, the alkaline hydrolysis of various synthetic esters has been shown to follow second-order kinetics. chemrxiv.org The rate of hydrolysis is influenced by the chemical structure of the ester, with steric hindrance and the electronic nature of substituents playing a significant role. chemrxiv.org

Table 1: Factors Influencing Ester Hydrolysis Kinetics

| Factor | Effect on Reaction Rate | Description |

|---|---|---|

| Structure | Varies | Steric hindrance around the carbonyl group can slow the reaction, while electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. chemrxiv.org |

| Temperature | Increases | Higher temperatures provide the necessary activation energy, increasing the reaction rate in accordance with the Arrhenius equation. nih.govnih.gov |

| Catalyst | Increases | Both acids and bases significantly accelerate the rate of hydrolysis compared to the slow reaction with neutral water. libretexts.orgchemguide.co.uk |

| pH | Varies | The rate is slowest at neutral pH and increases at both acidic and basic pH due to specific acid or base catalysis. researchgate.netrsc.org |

The hydrolytic stability of naphthalenedicarboxylate esters is highly dependent on pH. researchgate.net Ester hydrolysis is catalyzed by both H+ (acid catalysis) and OH- (base catalysis). libretexts.org Consequently, the rate of hydrolysis is significantly slower in neutral aqueous solutions (around pH 7) and increases in both acidic and basic conditions. researchgate.netrsc.org

In acidic solutions (low pH), the carbonyl oxygen of the ester is protonated, making the carbonyl carbon a stronger electrophile and more susceptible to nucleophilic attack by water. masterorganicchemistry.comlibretexts.org In basic solutions (high pH), the hydroxide (B78521) ion (OH-) is a powerful nucleophile that directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com This base-catalyzed hydrolysis, often called saponification, is typically irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is resistant to further nucleophilic attack. masterorganicchemistry.com

Environmental factors such as temperature also play a crucial role. Increased temperature generally accelerates hydrolysis rates across all pH levels by providing the necessary activation energy. researchgate.net

The hydrolysis of esters like monomethyl 2,7-naphthalenedicarboxylate is most effectively carried out with a catalyst.

Acid Catalysis : In the presence of a dilute strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4), the reaction is initiated by the protonation of the carbonyl oxygen by a hydronium ion (H3O+). chemguide.co.uklibretexts.org This enhances the electrophilicity of the carbonyl carbon, which is then attacked by a water molecule. chemguide.co.uk The process is reversible, and the equilibrium can be shifted by using an excess of water. libretexts.orglibretexts.org The catalyst (H3O+) is regenerated at the end of the reaction. libretexts.org

Base Catalysis (Saponification) : The use of a strong base, like sodium hydroxide (NaOH), provides hydroxide ions that act as nucleophiles. masterorganicchemistry.com The reaction involves the nucleophilic addition of OH- to the ester's carbonyl group, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide group (methoxide in this case) and forming a carboxylic acid. masterorganicchemistry.com In the basic medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt, driving the reaction to completion. masterorganicchemistry.com This method has the advantages of being a one-way reaction and yielding products that are often easier to separate. libretexts.org

Transesterification Reaction Mechanisms

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. wikipedia.org For this compound, this could involve reacting it with a different alcohol to replace the methyl group or, in the context of polymer production, reacting with a diol.

Transesterification reactions are typically catalyzed by either acids or bases. wikipedia.org

Acid-Catalyzed Transesterification : Strong acids protonate the carbonyl group of the ester, activating it for nucleophilic attack by an alcohol molecule. masterorganicchemistry.comwikipedia.org The mechanism proceeds through a tetrahedral intermediate, similar to acid-catalyzed hydrolysis. The reaction is an equilibrium process, and the removal of one of the products (e.g., by distillation) can drive it to completion. wikipedia.org This process is central to the synthesis of polyesters like polyethylene (B3416737) naphthalate (PEN), where a diester (dimethyl 2,6-naphthalenedicarboxylate) undergoes transesterification with a diol (ethylene glycol). wikipedia.org

Base-Catalyzed Transesterification : Bases, typically alkoxides, catalyze the reaction by deprotonating the alcohol, making it a more potent nucleophile. masterorganicchemistry.comwikipedia.org The resulting alkoxide attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate that subsequently collapses to yield the new ester and a different alkoxide. masterorganicchemistry.com This method is also an equilibrium, and the choice of base is important to avoid simple saponification if water is present.

Various catalysts have been developed to optimize the synthesis of dimethyl naphthalenedicarboxylates from the corresponding dicarboxylic acid and methanol (B129727), including metal oxides and salts which can also be active in transesterification. google.comresearchgate.net

This compound is a key intermediate in the esterification of 2,7-naphthalenedicarboxylic acid with methanol, as well as in the transesterification of dimethyl 2,7-naphthalenedicarboxylate. patentcut.com

In the production of dimethyl 2,7-naphthalenedicarboxylate from its corresponding dicarboxylic acid and excess methanol, the reaction proceeds in two steps. The first carboxylic acid group is esterified to form this compound. This monoester is then converted in a second step to the final diester product. Reaction mixtures for the production of dimethyl-2,6-naphthalenedicarboxylate have been shown to contain both the final diester and the mono-methyl-2,6-naphthalenedicarboxylate intermediate. patentcut.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,7-Naphthalenedicarboxylic acid |

| Methanol |

| Dimethyl 2,7-naphthalenedicarboxylate |

| Dimethyl 2,6-naphthalenedicarboxylate |

| Polyethylene naphthalate (PEN) |

| Ethylene (B1197577) glycol |

| Hydrochloric acid |

| Sulfuric acid |

| Sodium hydroxide |

| Hydronium ion |

| Hydroxide ion |

Advanced Organic Reaction Mechanisms Pertinent to Naphthalene (B1677914) Systems

The reactivity of this compound is dictated by the interplay of its functional groups and the electronic properties of the naphthalene ring system. The two functional groups, a carboxylic acid at one position (either 2 or 7) and a methyl ester at the other, exhibit distinct chemical behaviors.

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives, including esters and carboxylic acids themselves. youtube.comnih.gov The general mechanism involves the addition of a nucleophile to the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling a leaving group and regenerating the carbonyl double bond. nih.gov

In the context of this compound, nucleophilic acyl substitution can occur at either the ester or the carboxylic acid functionality, depending on the reaction conditions and the nature of the nucleophile.

At the Ester Group: The methyl ester group can undergo nucleophilic acyl substitution, such as hydrolysis or aminolysis. For instance, hydrolysis of the ester to the corresponding dicarboxylic acid can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon of the ester. This is a classic example of nucleophilic acyl substitution and is effectively irreversible as the final step involves the deprotonation of the newly formed carboxylic acid by the base. nih.gov

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl carbon.

The reactivity of the ester is influenced by both electronic and steric factors of the naphthalene ring. The electron-withdrawing nature of the aromatic system enhances the electrophilicity of the carbonyl carbon.

At the Carboxylic Acid Group: The carboxylic acid can also undergo nucleophilic acyl substitution, although it generally requires activation. For example, conversion to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) dramatically increases its reactivity toward nucleophiles. The resulting acyl chloride is highly susceptible to attack by a wide range of nucleophiles, including alcohols, amines, and carbanions.

The relative reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: Acyl Chloride > Acid Anhydride > Thioester > Ester ≈ Carboxylic Acid > Amide. youtube.com This trend is primarily governed by the stability of the leaving group. youtube.com

Table 1: General Reactivity of Carboxylic Acid Derivatives

| Derivative | Leaving Group | Relative Reactivity |

| Acyl Chloride | Cl⁻ | Very High |

| Acid Anhydride | RCOO⁻ | High |

| Ester | RO⁻ | Moderate |

| Carboxylic Acid | OH⁻ | Moderate |

| Amide | NH₂⁻ | Low |

This table illustrates the general order of reactivity for common carboxylic acid derivatives in nucleophilic acyl substitution reactions.

Decarboxylative Transformations of Naphthalene Carboxylic Acids

Decarboxylation is a chemical reaction in which a carboxyl group (-COOH) is removed from a molecule, releasing carbon dioxide (CO₂). wikipedia.org The ease of decarboxylation is highly dependent on the stability of the carbanion intermediate formed upon loss of CO₂. quora.com

For simple aromatic carboxylic acids, where the carboxyl group is directly attached to the aromatic ring, decarboxylation is generally difficult and requires high temperatures. This is because the formation of an aryl carbanion is energetically unfavorable. However, the presence of electron-withdrawing groups on the aromatic ring can stabilize the carbanion intermediate and facilitate the reaction.

In the case of this compound, the molecule does not possess the typical structural features that lead to easy decarboxylation, such as a β-keto group. masterorganicchemistry.com Therefore, the decarboxylation of the carboxylic acid function would likely proceed through a high-energy pathway involving the formation of a naphthyl anion.

The mechanism for the decarboxylation of aromatic carboxylic acids under harsh conditions, such as heating with a strong base like soda lime, is thought to involve the formation of the carboxylate salt followed by the elimination of CO₂ to yield a carbanion. This carbanion is then protonated by a proton source in the reaction mixture. quora.com

Table 2: Factors Influencing Decarboxylation

| Feature | Effect on Decarboxylation | Mechanistic Implication |

| β-Keto group | Facilitates reaction | Formation of a stable enolate intermediate via a cyclic transition state. masterorganicchemistry.com |

| Electron-withdrawing groups | Facilitates reaction | Stabilization of the carbanion intermediate. |

| Aromatic Carboxylic Acid | Hinders reaction | Formation of a high-energy aryl carbanion. |

This table summarizes key structural features and their influence on the ease of decarboxylation.

The presence of the second carboxylate or ester group on the naphthalene ring of this compound would have an electronic influence on the decarboxylation process. As an electron-withdrawing group, it would offer some stabilization to the transient carbanion, potentially lowering the activation energy for decarboxylation compared to a simple naphthoic acid. However, significant thermal energy would still be required.

Advanced Spectroscopic and Analytical Characterization Techniques for Monomethyl 2,7 Naphthalenedicarboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a fundamental tool for the detailed structural analysis of Monomethyl 2,7-naphthalenedicarboxylate, offering insights into its proton and carbon framework.

The ¹H NMR spectrum of this compound is anticipated to display a distinct set of signals corresponding to the aromatic protons and the methyl ester protons. Based on the analysis of analogous compounds, such as dimethyl 2,7-naphthalenedicarboxylate and 2-naphthoic acid, the chemical shifts (δ) can be predicted. rsc.orgbmrb.iochemicalbook.comchemicalbook.comchemicalbook.com The aromatic protons will appear in the downfield region, typically between 7.5 and 9.0 ppm, due to the deshielding effect of the aromatic ring system. The asymmetry of the molecule, with one carboxylic acid group and one methyl ester group, will result in a complex splitting pattern for the six aromatic protons. The methyl protons of the ester group are expected to produce a singlet at approximately 4.0 ppm.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 7.5 - 9.0 | Multiplet |

| Methyl (CH₃) | ~4.0 | Singlet |

| Carboxylic Acid (COOH) | 12.0 - 13.0 | Singlet (broad) |

Note: The exact chemical shifts and coupling constants would require experimental verification.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The spectrum is expected to show signals for the ten aromatic carbons, the two carboxyl-related carbons, and the single methyl carbon. The chemical shifts of the aromatic carbons are predicted to fall within the 125-135 ppm range. The carbon atoms of the carboxylic acid and the ester carbonyl groups are expected at the downfield end of the spectrum, typically between 165 and 175 ppm. The methyl carbon of the ester group should appear significantly upfield, around 52-55 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C | 125 - 135 |

| Aromatic C (quaternary) | 130 - 140 |

| C=O (Ester) | 165 - 170 |

| C=O (Carboxylic Acid) | 168 - 175 |

| Methyl (CH₃) | 52 - 55 |

Note: These are predicted values based on data from similar compounds and require experimental confirmation. rsc.orgnp-mrd.org

A significant practical challenge in the NMR analysis of this compound, and related naphthalenedicarboxylic acid derivatives, is its limited solubility in common deuterated solvents such as chloroform-d (B32938) (CDCl₃) and acetone-d₆. This poor solubility can lead to low signal-to-noise ratios in the resulting spectra, making detailed structural assignments difficult. To overcome this, more aggressive solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) may be required, which can sometimes obscure certain signals or interact with the analyte. rsc.org The presence of both a polar carboxylic acid group and a less polar methyl ester group contributes to these solubility challenges.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for gaining insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously determining the elemental formula of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), the exact mass of the molecular ion can be established. For this compound (C₁₃H₁₀O₄), the theoretical exact mass can be calculated and compared with the experimental value to confirm its chemical formula. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to study the fragmentation patterns of this compound. The fragmentation pathways can provide valuable structural information. Common fragmentation patterns for aromatic esters and carboxylic acids can be anticipated. libretexts.orgnih.govuni-halle.denih.goved.ac.uk

Key expected fragmentation pathways include:

Loss of a methoxy (B1213986) radical (•OCH₃): This would result in a fragment ion corresponding to the acylium ion [M - 31]⁺.

Loss of carbon monoxide (CO): Following the initial fragmentation, the loss of CO is a common pathway for acylium ions.

Loss of a carboxyl group (•COOH): This would lead to a fragment at [M - 45]⁺.

Decarboxylation: The loss of carbon dioxide (CO₂) from the carboxylic acid moiety is another plausible fragmentation route.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

The electronic properties of this compound are significantly influenced by its core naphthalene (B1677914) structure, which acts as a chromophore. UV-Vis spectroscopy and fluorescence studies provide insight into the electronic transitions and emissive capabilities of the molecule.

Electronic Transitions and Chromophoric Analysis

The absorption of ultraviolet and visible light by organic molecules is confined to specific functional groups known as chromophores, which contain valence electrons with low excitation energy. shu.ac.uk In this compound, the primary chromophore is the naphthalene ring system, an extended conjugated π-system. The presence of the carboxyl and methyl ester groups attached to this ring system also influences the electronic absorption spectrum.

The absorption of UV radiation excites electrons from their ground state to a higher energy state. shu.ac.uk The electronic transitions typically observed in molecules like this fall within the 200-400 nm range of UV-Vis spectrophotometers. libretexts.org The main transitions involve the promotion of electrons from π bonding orbitals and n non-bonding orbitals to π* antibonding orbitals. libretexts.org

π → π Transitions:* These are high-energy transitions characteristic of the conjugated aromatic system of the naphthalene core. libretexts.org They are generally intense, with high molar absorptivity values (ε), often in the range of 1000 to 10,000 L mol⁻¹ cm⁻¹. shu.ac.uk

n → π Transitions:* These transitions involve the non-bonding electrons of the oxygen atoms in the carbonyl groups of the ester and carboxylic acid moieties. shu.ac.uk These transitions are typically of lower energy, appearing at longer wavelengths compared to π → π* transitions, and are significantly weaker, with molar absorptivity values generally between 10 to 100 L mol⁻¹ cm⁻¹. shu.ac.uk

The solvent can affect the absorption spectrum; n → π* transitions often experience a hypsochromic (blue) shift to shorter wavelengths with increasing solvent polarity, while π → π* transitions may show a bathochromic (red) shift. shu.ac.uk

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Associated Functional Group | Expected Intensity |

| π → π | π bonding to π antibonding | Naphthalene Ring | High (ε > 1,000) |

| n → π | n non-bonding to π antibonding | Carbonyl (Ester & Carboxylic Acid) | Low (ε < 100) |

Fluorescence Emission Properties of this compound and its Derivatives

The naphthalene moiety is not only a chromophore but also a fluorophore. Following absorption of light, the excited molecule can relax to the ground state by emitting light, a process known as fluorescence. The fluorescence properties of naphthalene derivatives are highly sensitive to the nature and position of substituents on the aromatic ring.

Studies on various naphthalene derivatives show that substituents can significantly alter fluorescence intensity and emission wavelengths. For instance, the introduction of silyl, methoxy, or cyano groups can lead to bathochromic (red) shifts in emission and an increase in fluorescence quantum yield. mdpi.com Conversely, the position of an amino group on the naphthalimide ring system drastically affects solvatofluorochromism, with fluorescence colors changing significantly with solvent polarity. rsc.org For example, 3-amino-1,8-naphthalimide's emission shifts from blue in hexane (B92381) to orange-yellow in methanol (B129727). rsc.org

In this compound, the carboxyl and ester groups are expected to influence the emission properties of the naphthalene core. The fluorescence behavior is also likely to be solvent-dependent due to potential changes in charge transfer character upon excitation. Some naphthalimide derivatives exhibit aggregation-induced emission enhancement, where fluorescence is weak in solution but strong in an aggregated or solid state. rsc.org

Table 2: Illustrative Fluorescence Properties of Substituted Naphthalene Derivatives

| Compound/Class | Substituent Effect | Emission Characteristics | Reference |

| Silyl-substituted Naphthalenes | Silyl groups at 1- and 1,4-positions | Increased fluorescence intensities and bathochromic shifts. | mdpi.com |

| Amino-substituted Naphthalimides | Amino group at 3- or 4-position | Strong positive solvatofluorochromism; quantum yield decreases with increasing solvent polarity. | rsc.org |

| Naphthalimide-Piperazine Derivatives | Protonation of piperazine (B1678402) nitrogen | Fluorescence intensity increases significantly with a decrease in pH. | nih.gov |

| 4-Nitrostyrene substituted Naphthalimide | Aggregation | Low luminescence in solution, but efficient fluorescence in an aggregated state. | rsc.org |

Chromatographic and Other Analytical Methods

Beyond spectroscopic characterization, chromatographic and elemental analyses are essential for verifying the purity and elemental composition of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile organic compounds. For derivatives of naphthalenedicarboxylic acid, HPLC is crucial for separating the target compound from starting materials, by-products, and other isomers, such as mono-methyl esters that may remain after synthesis.

Given the aromatic and moderately polar nature of this compound, a reversed-phase HPLC (RP-HPLC) method would be highly effective. In this setup, a non-polar stationary phase is used with a polar mobile phase. A gradient elution, where the mobile phase composition is changed over time, is typically employed to ensure efficient separation of components with different polarities. Detection is commonly achieved using a UV detector set to a wavelength where the naphthalene chromophore absorbs strongly.

Table 3: A General HPLC Method for the Analysis of this compound

| Parameter | Description |

| Column | C18 (Octadecylsilane), 5 µm particle size, e.g., 4.6 x 250 mm |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |

| Elution Mode | Gradient (e.g., starting with a higher percentage of A, increasing B over time) |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | Set at a λmax of the naphthalene chromophore (e.g., ~254 nm or ~280 nm) |

| Sample Preparation | Dissolved in a suitable solvent like acetonitrile or methanol |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and oxygen) in a pure sample. The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's molecular formula. This comparison serves as a critical verification of the compound's elemental composition and purity.

The molecular formula for this compound is C₁₃H₁₀O₄. Based on this formula, the theoretical elemental composition can be calculated.

Table 4: Elemental Composition Data for this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Molar Mass of C₁₃H₁₀O₄ ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 230.21 | 67.83% |

| Hydrogen | H | 1.008 | 230.21 | 4.38% |

| Oxygen | O | 15.999 | 230.21 | 27.79% |

An experimental result from an elemental analyzer that closely matches these theoretical percentages provides strong evidence for the correct and pure composition of the synthesized this compound.

Applications of Monomethyl 2,7 Naphthalenedicarboxylate in Advanced Materials Science and Polymer Chemistry

Monomer in High-Performance Polymer Synthesis

The incorporation of the 2,7-naphthalenedicarboxylate moiety into polymer backbones is a key strategy for developing materials that bridge the gap between commodity plastics and high-performance engineering thermoplastics. The rigid, aromatic nature of the naphthalene (B1677914) unit enhances thermal stability and mechanical strength, while the specific 2,7-linkage influences chain packing and crystallinity, leading to tailored material properties.

While commercial Polyethylene (B3416737) Naphthalate (PEN) is synthesized from the 2,6-isomer of naphthalenedicarboxylic acid, research into analogs using the 2,7-isomer has revealed significant performance advantages. wikipedia.org The dimethyl ester, dimethyl 2,7-naphthalene dicarboxylate, is typically used in a two-stage melt polycondensation reaction with ethylene (B1197577) glycol to produce poly(ethylene 2,7-naphthalate), or 2,7-PEN. iastate.edu

The key difference arises from the geometry of the monomer. The linear structure of the 2,6-isomer leads to highly crystalline polymers, whereas the bent structure of the 2,7-isomer disrupts chain packing. This results in 2,7-PEN being largely amorphous. iastate.edu This amorphous nature, however, does not detract from its performance. In fact, polymers derived from 2,7-naphthalates have been shown to exhibit superior gas barrier properties compared to their 2,6-naphthalate counterparts. iastate.eduresearchgate.net This improvement is attributed to the less efficient chain packing, which creates a more tortuous path for gas molecules to permeate through the material. iastate.edu

Studies have demonstrated that 2,7-PEN possesses a much higher glass transition temperature (Tg) and superior thermal stability compared to conventional poly(ethylene terephthalate) (PET). iastate.edu For instance, the Tg of 2,7-PEN has been recorded at 121.8 °C, significantly higher than that of PET (around 67.7 °C). iastate.edu Furthermore, its oxygen barrier performance is approximately three times better than that of PET, making it a promising candidate for advanced packaging applications, particularly for oxygen-sensitive products like beer or for reusable bottles and UV-resistant packaging. wikipedia.orgiastate.edu

Table 1: Comparison of Thermal and Barrier Properties of 2,7-PEN and PET

| Property | Poly(ethylene 2,7-naphthalate) (2,7-PEN) | Poly(ethylene terephthalate) (PET) |

| Glass Transition Temp. (Tg) | 121.8 °C | 67.7 °C |

| Char Yield at 1000 °C | 33.4 wt% | < 10 wt% |

| **Oxygen Permeability (PO₂) ** | < 0.0034 barrer | 0.0108 barrer |

Data sourced from research on bio-based naphthalate polyesters. iastate.edu

The inclusion of the naphthalenedicarboxylate structure is a recognized strategy for enhancing the performance of polyamides. By reacting a diamine with a naphthalenedicarboxylic acid derivative, such as 2,7-naphthalenedicarboxylic acid (derived from the hydrolysis of monomethyl 2,7-naphthalenedicarboxylate), wholly aromatic or semi-aromatic polyamides can be synthesized.

The rigid and bulky naphthalene ring integrated into the polymer backbone significantly increases the thermal stability and mechanical strength of the resulting polyamide. This makes them suitable for applications requiring high heat resistance and dimensional stability. The 2,7-linkage, in particular, can influence solubility and processing characteristics compared to polyamides made from the linear 2,6-isomer.

Copolymerization is a versatile strategy to fine-tune the properties of polyesters. By incorporating 2,7-naphthalenedicarboxylate as a comonomer along with other dicarboxylates, such as terephthalate (B1205515) or isophthalate, manufacturers can create copolyesters with a customized balance of properties. google.com

For example, introducing the bent 2,7-naphthalate unit into a linear polyester (B1180765) like PET or PEN can disrupt crystallinity in a controlled manner. This strategy can be used to enhance transparency, improve toughness, and modify the gas barrier performance. The amount of 2,7-naphthalenedicarboxylate incorporated directly influences the final properties, allowing for the creation of materials tailored for specific applications, from flexible films to rigid containers. google.com

The rigid, rod-like structure of the naphthalene nucleus makes naphthalenedicarboxylic acid derivatives excellent candidates for creating liquid crystalline polymers (LCPs). researchgate.net LCPs are a class of high-performance thermoplastics known for their exceptional mechanical properties, high-temperature resistance, and chemical inertness.

By combining 2,7-naphthalenedicarboxylic acid with other rigid monomers, such as aromatic diols or diamines, polymers that exhibit liquid crystalline behavior in the melt phase can be synthesized. The 2,7-isomer introduces a kink in the polymer chain, which can be used to modulate the melting point and the temperature range of the liquid crystalline phase. This allows for precise control over the processability and final properties of the LCP.

Precursor for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Beyond polymer science, the dicarboxylate form of the monomer serves as a crucial building block for creating highly ordered, porous materials. After hydrolysis to 2,7-naphthalenedicarboxylic acid (2,7-NDA), it can be used as an organic linker to construct Metal-Organic Frameworks (MOFs).

MOFs are crystalline materials constructed from metal ions or clusters connected by organic linker molecules. aus.edubohrium.com Naphthalenedicarboxylates are highly valued as linkers due to their rigidity and the potential for functionalization, leading to MOFs with high thermal stability and tailored properties. bohrium.comresearchgate.net

The synthesis of naphthalenedicarboxylate-based MOFs typically involves solvothermal or microwave-assisted methods, where the dicarboxylic acid linker and a metal salt (e.g., iron, zirconium, or lanthanide salts) are heated in a solvent. aus.eduresearchgate.netresearchgate.net The specific positional isomer of the naphthalenedicarboxylate linker is a critical factor in the resulting MOF's structure and properties. bohrium.com While the 2,6-isomer is widely studied, the 2,7-isomer (2,7-NDA) provides a different geometry for coordination, leading to unique framework topologies.

The bent nature of the 2,7-NDA linker can direct the self-assembly process to form intricate three-dimensional networks with specific pore shapes and sizes. These MOFs can exhibit valuable properties such as intrinsic hydrophobicity and photoluminescence, making them candidates for applications in gas storage and separation, catalysis, and sensing. bohrium.com The choice of metal node and the synthetic conditions can further tune the porosity and functionality of the resulting 2,7-NDA based MOF. researchgate.net

Role as a Dicarboxylate Linker in MOF Architectures

This compound, or more commonly its de-esterified form, 2,7-naphthalenedicarboxylic acid (2,7-NDC), is a prominent organic linker in the design and synthesis of metal-organic frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions or clusters, known as secondary building units (SBUs), connected by organic ligands. rsc.orgnih.gov The rigid and linear geometry of the 2,7-NDC linker is instrumental in creating predictable and robust three-dimensional frameworks. researchgate.netbohrium.com

The two carboxylate groups at opposite ends of the naphthalene core can coordinate with metal centers in various modes (e.g., monodentate, bidentate), linking the inorganic SBUs into extended, porous networks. researchgate.netrsc.org The choice of metal ion and the specific reaction conditions, such as solvent and temperature, can influence the final topology and structure of the MOF. rsc.org For instance, the use of 2,6-naphthalenedicarboxylate, a positional isomer, with lanthanide ions has been shown to produce a variety of structures, from dinuclear moieties to complex 3D frameworks, highlighting the versatility of naphthalenedicarboxylate-based linkers. rsc.orgrsc.org This structural diversity allows for the fine-tuning of pore size, shape, and chemical environment within the MOF, which is critical for its functional applications. rsc.orgresearchgate.net

Functional Applications of MOFs Derived from this compound (e.g., Gas Adsorption, Separation)

The inherent porosity of MOFs constructed with naphthalenedicarboxylate linkers makes them excellent candidates for gas storage and separation. bohrium.comrsc.org The size and chemical nature of the naphthalene linker define the internal surface area and pore environment, which in turn govern the interactions between the MOF and gas molecules. scispace.comewadirect.com

The table below summarizes the gas adsorption data for MOFs containing functionalized naphthalene dicarboxylate linkers, illustrating the impact of linker modification on performance. rsc.org

| MOF Derivative | Functional Group | BET Surface Area (m²/g) | H₂ Adsorption (wt% at 77 K, 1 bar) | CO₂ Adsorption (cm³/g at 298 K, 1 bar) |

| MOF-205 | None | 4460 | 1.6 | 49 |

| MOF-205-NO₂ | Nitro (-NO₂) | 3980 | 1.7 | 56 |

| MOF-205-NH₂ | Amino (-NH₂) | 4330 | 1.8 | 62 |

| MOF-205-OBn | Benzyloxy (-OBn) | 3470 | 1.9 | 65 |

These materials also show promise in gas separation. For instance, MOF-205-OBn demonstrated good selectivity for CO₂ over N₂ and moderate selectivity for CO₂ over CH₄, which is crucial for applications like flue gas purification and natural gas upgrading. rsc.org The ability to fine-tune the framework's affinity for specific gases makes these materials highly sought after for energy-efficient separation processes. capes.gov.brelsevierpure.com

Supramolecular Assemblies and Luminescent Properties

The rigid naphthalene core of the 2,7-naphthalenedicarboxylate linker not only directs the formation of crystalline MOFs but also facilitates the creation of ordered supramolecular assemblies through non-covalent interactions like π-π stacking. researchgate.netrsc.org These interactions can add another layer of structural complexity and stability to the resulting materials. sciengine.com

A particularly significant application of MOFs derived from this linker is in the field of luminescence. osti.gov When combined with lanthanide ions (such as Eu³⁺ or Tb³⁺), the naphthalenedicarboxylate linker can act as an "antenna." mdpi.com In this process, the organic linker efficiently absorbs ultraviolet light and transfers the energy to the lanthanide metal center, which then emits light at its own characteristic, sharp wavelengths. rsc.orgmdpi.com This "antenna effect" overcomes the typically low light absorption of lanthanide ions, resulting in materials with strong and pure-colored luminescence. mdpi.comnih.gov

The luminescent properties of these MOFs are often sensitive to their environment, making them suitable for chemical sensing applications. mdpi.comnih.gov For example, the luminescence of a Eu³⁺-based MOF with a 2,6-naphthalenedicarboxylate linker was shown to be capable of sensing organic solvent molecules. rsc.orgresearchgate.net The presence of different analytes can enhance or quench the luminescence intensity, providing a detectable signal for the presence of specific chemicals, metal ions, or biomolecules. nih.govrsc.org

| Lanthanide Ion | Linker | Emission Color | Potential Application | Reference |

| Eu³⁺ | 2,6-Naphthalenedicarboxylate | Red-Orange | Sensing, Phosphors | rsc.org |

| Tb³⁺ | 2,6-Naphthalenedicarboxylate | Green | Luminescent Materials | researchgate.net |

| Er³⁺, Yb³⁺ | 2,6-Naphthalenedicarboxylate | Near-Infrared (NIR) | NIR Emitters, Telecommunications | researchgate.netdiva-portal.org |

Functionalization of Polyoxometalates (POMs)

Polyoxometalates (POMs) are a class of inorganic metal-oxo clusters that can be functionalized with organic ligands to create advanced hybrid materials. frontiersin.orgnih.gov One common strategy for this functionalization is the covalent grafting of organic molecules, including those with carboxylate groups, onto the POM structure. rsc.orgrsc.org This is often achieved by using "lacunary" POMs, which are defect-containing structures with highly reactive oxygen atoms that can readily bond with organic functional groups or organometallic fragments. bohrium.com

The carboxylate groups of a ligand can be directly attached to the POM framework, creating a stable, covalent link between the inorganic cluster and the organic component. rsc.orgrsc.org This integration allows for the precise tuning of the resulting hybrid's chemical and physical properties, such as solubility, stability, and redox potential. bohrium.com While direct examples involving this compound are not extensively documented, the principles established with other carboxylate and bisphosphonate ligands demonstrate the viability of this approach for creating tailored POM-based materials. rsc.orgnih.govnih.gov

The covalent attachment of organic linkers like dicarboxylates to inorganic POMs leads to the formation of Class II hybrid organic-inorganic materials. nih.gov These materials synergistically combine the properties of both the organic and inorganic components. frontiersin.orgnih.gov The POM unit provides a robust, well-defined inorganic core with potential catalytic or electronic activity, while the organic ligand introduces functionalities such as structural directionality, photosensitivity, or specific binding sites. nih.govacs.org

By using bifunctional linkers such as a naphthalenedicarboxylate, it is possible to connect multiple POM units, leading to the formation of extended one-, two-, or three-dimensional coordination polymers. acs.org The resulting hybrid materials possess a unique combination of processability, often associated with organic polymers, and the thermal and chemical stability of inorganic oxides. This makes them promising candidates for applications in catalysis, materials science, and medicine. frontiersin.orgnih.gov

Bio-Based Materials and Sustainability

The field of sustainable materials seeks to develop polymers and other materials from renewable, bio-based sources rather than from petrochemical feedstocks. Naphthalene and its derivatives, including this compound, are traditionally derived from fossil fuels like coal tar and petroleum.

While there is significant research into creating polymers containing naphthalene units to enhance thermal and mechanical properties, such as in polyimides or polymers for electronic applications, these are typically synthesized from petroleum-based monomers. jlu.edu.cnrsc.org The direct use of this compound in the development of specifically bio-based materials is not prominently featured in current scientific literature. The transition to sustainable and bio-based versions of aromatic building blocks like naphthalenedicarboxylic acid remains a significant area of ongoing research, but currently, its role is primarily within the domain of conventional, non-renewable material synthesis.

In-depth Analysis of this compound in Advanced Material Applications Fails to Yield Specific Research Findings

The initial aim was to detail the utilization of this compound as a bio-based building block and its contributions to circular economy principles. However, the search for dedicated research on this specific compound did not yield the necessary data to substantiate such an analysis.

The parent compound, 2,7-naphthalenedicarboxylic acid, and its corresponding dimethyl ester are known to be valuable monomers in the synthesis of advanced polyesters. These polymers often exhibit enhanced thermal stability and superior gas barrier properties, making them suitable for demanding applications in packaging and electronics. The 2,7-isomer, in particular, is noted for imparting unique structural characteristics to the polymer chain, which can influence the material's final properties.

Research into bio-based polymers frequently highlights the potential of monomers derived from renewable resources to reduce the environmental impact of plastics. For instance, there is growing interest in producing naphthalenedicarboxylic acids from bio-based feedstocks like malic acid as a more sustainable alternative to petroleum-based sources. nih.govmdpi.com This shift is a key component of developing a circular economy for materials, where resources are reused and waste is minimized. nih.gov

However, the specific role and advantages of using a monofunctional ester like this compound in these polymerization processes remain largely undocumented in the public domain. Typically, in polyester synthesis, difunctional or polyfunctional monomers are required to build the long polymer chains. A monofunctional molecule would act as a chain terminator, controlling the molecular weight of the polymer, which is a critical parameter for its processing and mechanical properties. While this function is crucial, detailed studies elaborating on the specific performance benefits or unique applications of using this compound for this purpose are not apparent.

In the context of a circular economy, the focus is often on the lifecycle of the polymer, including its recyclability and the sustainability of its constituent monomers. While polymers based on the 2,7-naphthalate structure are part of this broader conversation, the specific contributions or challenges associated with the use of the monomethyl ester are not explicitly detailed in the available research.

Computational Chemistry and Theoretical Studies on Monomethyl 2,7 Naphthalenedicarboxylate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of Monomethyl 2,7-naphthalenedicarboxylate.

Electronic Structure and Reactivity Predictions (e.g., DFT)

Density Functional Theory (DFT) calculations are a cornerstone for understanding the electronic architecture of this compound. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-31G*), it is possible to model the molecule's electron density and predict its reactivity. Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The distribution of the HOMO indicates regions susceptible to electrophilic attack, which are typically the electron-rich areas of the naphthalene (B1677914) ring. Conversely, the LUMO distribution highlights regions prone to nucleophilic attack, often centered around the carbonyl carbons of the ester and carboxylic acid groups. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, these maps would illustrate negative potential (red/yellow) around the oxygen atoms of the carbonyl groups, indicating their role as sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | -1.8 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Reflects the chemical reactivity and stability of the molecule. |

Modeling of Reaction Pathways and Transition States

DFT calculations are also pivotal in mapping out potential reaction pathways for this compound, such as its hydrolysis or esterification. By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface can be constructed.

For instance, in the hydrolysis of the methyl ester group, theoretical modeling can identify the transition state structure for the nucleophilic attack of a water molecule on the carbonyl carbon. The calculated activation energy for this transition state provides a quantitative measure of the reaction's feasibility. These models can also elucidate the catalytic effect of acids or bases by incorporating these species into the calculations and observing the reduction in the activation energy barrier. This predictive capability is invaluable for optimizing reaction conditions and understanding reaction mechanisms at a molecular level.

Molecular Dynamics Simulations for Conformational and Intermolecular Analysis

Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, particularly in condensed phases. Using classical force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom), MD simulations can model the movement of every atom in a system over time.

These simulations are particularly useful for exploring the conformational landscape of the molecule. The orientation of the methoxycarbonyl and carboxylic acid groups relative to the naphthalene plane can be analyzed by monitoring the relevant dihedral angles throughout the simulation. This provides insights into the molecule's flexibility and the most stable conformations in different environments.

Furthermore, MD simulations can shed light on intermolecular interactions in the liquid or solid state. By analyzing the radial distribution functions between different parts of the molecules, it is possible to characterize the nature and strength of intermolecular forces, such as π-π stacking of the naphthalene rings and hydrogen bonding involving the carboxylic acid group. This information is crucial for understanding and predicting physical properties like melting point, boiling point, and solubility.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling establishes a mathematical relationship between the chemical structure of a molecule and its properties. This approach is highly valuable for predicting the behavior of new or untested compounds based on a dataset of known molecules.

Development of Predictive Models for Chemical Behavior and Properties

For this compound, QSPR models can be developed to predict a wide range of properties. These models are built by first calculating a set of molecular descriptors for a series of related naphthalene derivatives with known experimental data. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature.

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN) are then used to create a model that correlates the descriptors with the property of interest. For example, a QSPR model could be developed to predict the retention time of this compound in a specific chromatography system or its solubility in various solvents.

Correlation with Molecular Descriptors for Structure-Function Relationships

The development of QSPR models also provides valuable insights into the structure-function relationships of this compound. By analyzing the molecular descriptors that are most influential in the predictive model, it is possible to identify the key structural features that govern a particular property.

For example, if a QSPR model for predicting a specific biological activity reveals that descriptors related to molecular shape and electronic properties are most important, this suggests that the activity is highly dependent on the molecule's ability to fit into a specific binding site and its electronic interactions with that site. This understanding can then be used to rationally design new derivatives with enhanced properties.

Table 2: Examples of Molecular Descriptors Used in QSPR Modeling and Their Relevance

| Descriptor Type | Example Descriptor | Relevance to this compound |

|---|---|---|

| Constitutional | Molecular Weight | Basic property influencing physical characteristics like boiling point. |

| Topological | Wiener Index | Describes molecular branching, which can affect intermolecular interactions. |

| Geometrical | Molecular Surface Area | Relates to the molecule's interaction with its environment, affecting solubility. |

Future Perspectives and Emerging Research Areas

Novel Synthetic Routes and Catalysis for Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic methodologies is paramount for unlocking the full potential of Monomethyl 2,7-naphthalenedicarboxylate. Future research in this area is likely to focus on overcoming the challenges associated with the selective mono-esterification of 2,7-naphthalenedicarboxylic acid.

One promising avenue is the use of heterogeneous catalysts, which offer advantages in terms of reusability and ease of separation. An environmentally friendly approach for the selective monomethyl esterification of linear dicarboxylic acids has been reported using methanol (B129727) and a bifunctional alumina (B75360) catalyst. rsc.orgrsc.org The selectivity of this process is attributed to a balanced acidity and basicity of the catalyst. rsc.org This methodology could be adapted and optimized for the synthesis of this compound, potentially providing a greener and more efficient alternative to traditional methods.

Another area of exploration is the use of ion-exchange resins as catalysts. Strongly acidic ion-exchange resins have been shown to selectively catalyze the monoesterification of symmetrical dicarboxylic acids. rsc.orgpsu.edu The selectivity in this system is explained by the higher rate of esterification of the diacid compared to the resulting monoester, a phenomenon influenced by the presence of an aqueous layer on the resin surface. psu.edu Research into optimizing reaction conditions, such as solvent systems and catalyst loading, could lead to high-yield production of this compound. psu.edu

Furthermore, continuous flow processes present an opportunity for scalable and controlled synthesis. These systems can offer precise control over reaction parameters, leading to improved yields and selectivity. Investigating the application of continuous flow reactors for the selective mono-esterification of 2,7-naphthalenedicarboxylic acid could be a significant step towards its industrial-scale production.

| Catalytic System | Key Features | Potential Advantages for this compound Synthesis |

| Bifunctional Alumina | Environmentally friendly, balanced acidity/basicity. rsc.org | High selectivity, green synthesis route. |

| Ion-Exchange Resins | Simple, practical, high selectivity for monoesters. rsc.orgpsu.edu | Efficient separation, potential for high yields. |

| Continuous Flow Reactors | Precise control over reaction parameters. | Scalability, improved process control. |

Advanced Characterization Methodologies for Complex Systems

A thorough understanding of the structural, electronic, and photophysical properties of this compound is crucial for its application in advanced materials. Future research will likely employ a combination of advanced characterization techniques and computational modeling.

Spectroscopic and Crystallographic Techniques:

Advanced spectroscopic techniques will be instrumental in elucidating the properties of this molecule and its derivatives. Techniques such as laser-induced fluorescence (LIF) and single vibronic level dispersed fluorescence (DFL) spectroscopy can provide detailed information about the electronic states and vibrational structure of naphthalene (B1677914) isomers. nist.gov The characterization of related naphthalimide derivatives has been successfully achieved using a suite of spectroscopic methods including UV-Vis, FTIR, and ¹H NMR, and fluorescence spectroscopy. nih.gov

Single-crystal X-ray diffraction will be essential for determining the precise three-dimensional structure of this compound and its complexes. This information is vital for understanding intermolecular interactions and packing in the solid state, which in turn influences material properties. mdpi.com

Computational Modeling:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have emerged as powerful tools for predicting the properties of naphthalene-based materials. mdpi.comrsc.org These computational methods can be used to investigate:

Molecular Geometry and Electronic Structure: Calculating optimized geometries, frontier molecular orbital (HOMO-LUMO) energies, and charge distributions. mdpi.commdpi.com

Spectroscopic Properties: Simulating UV-Vis and fluorescence spectra to aid in the interpretation of experimental data. nih.gov

Nonlinear Optical (NLO) Properties: Predicting the potential of this compound derivatives for applications in optoelectronics. nih.gov

Thermodynamic Stability: Assessing the stability of different conformers and aggregates. researchgate.net

A combined experimental and computational approach will provide a comprehensive understanding of the structure-property relationships of this compound, guiding the design of new materials with tailored functionalities. nih.govrsc.org

Expanded Applications in Emerging Advanced Materials and Technologies

The unique structure of this compound makes it a versatile building block for a variety of advanced materials.

Polymers and Bioplastics:

Dimethyl 2,7-naphthalenedicarboxylate, a closely related compound, has been identified as a useful component in the development of next-generation biobased naphthalate-modified polyethylene (B3416737) terephthalate (B1205515) (PET) for sustainable food packaging applications. This suggests that this compound, with its reactive carboxylic acid group, could be a valuable monomer for the synthesis of novel polyesters and other polymers with enhanced thermal and mechanical properties.

Metal-Organic Frameworks (MOFs):

Naphthalenedicarboxylate-based linkers are of significant interest in the design of Metal-Organic Frameworks (MOFs). bohrium.com These materials exhibit tunable porosity and high thermal stability, making them suitable for applications in gas storage and separation, catalysis, and sensing. bohrium.comresearchgate.net The asymmetry of this compound could lead to the formation of MOFs with unique topologies and functionalities. For instance, UiO-66-NDC, a MOF synthesized with 1,4-naphthalenedicarboxylic acid, has shown potential as a photocatalyst for the degradation of dye chemicals. chemrxiv.org

Organic Electronics:

Functionalized naphthalene derivatives are being explored for their use in organic electronics. lifechemicals.com The naphthalene core can be tailored to create materials with specific electronic properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to selectively functionalize the two different ends of this compound opens up possibilities for creating donor-acceptor systems and other complex molecular architectures for electronic applications. Naphthalene diamine-based chromophores have shown promise as hole transport materials in perovskite solar cells due to their favorable electronic characteristics and stability. nih.gov

| Material Class | Potential Application | Key Advantage of this compound |

| Polymers | Sustainable packaging, high-performance plastics. | Asymmetric monomer for tailored polymer architectures. |

| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, sensing. bohrium.com | Potential for novel framework topologies and functionalities. |

| Organic Electronics | OLEDs, OPVs, OFETs. lifechemicals.com | Versatile building block for designing functional organic semiconductors. |

Interdisciplinary Research Opportunities and Collaborations

The exploration of this compound and its derivatives will benefit significantly from interdisciplinary collaborations.

Materials Science and Chemistry:

Close collaboration between synthetic chemists and materials scientists will be crucial for the rational design and synthesis of new materials based on this compound. Chemists can focus on developing novel synthetic routes and functionalization strategies, while materials scientists can characterize the resulting materials and explore their performance in various applications.

Computational Science:

Collaboration with computational chemists will be invaluable for predicting the properties of new materials and guiding experimental efforts. researchgate.net DFT and other computational methods can screen potential candidates and provide insights into structure-property relationships, accelerating the discovery of new functional materials. mdpi.comresearchgate.net

Biology and Medicine:

Naphthalene derivatives have been investigated for their biological activities. lifechemicals.com For example, naphthalimide derivatives have been studied for their potential as antiviral agents. nih.gov Interdisciplinary research involving chemists, biologists, and pharmacologists could explore the potential of this compound derivatives in drug discovery and biomedical applications.

The future of research on this compound is bright, with numerous opportunities for innovation and discovery across multiple scientific disciplines. Its unique chemical structure positions it as a valuable platform for the development of the next generation of advanced materials and technologies.

Q & A

Q. What role does this compound play in polymer crystallization kinetics?

- Methodological Answer: As a co-monomer, it disrupts chain symmetry, reducing crystallinity. Quantify via:

- DSC: Measure glass transition (Tg) and melting (Tm) temperatures.

- WAXD: Analyze diffraction peaks to assess crystallite size reduction. Example: Dimethyl 2,7-NDC in PEN increases amorphous domains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.